molecular formula C24H28N2O4 B1316102 (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate CAS No. 307531-88-0

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B1316102
CAS No.: 307531-88-0
M. Wt: 408.5 g/mol
InChI Key: WTCWZRXHMNBOCY-INIZCTEOSA-N
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Description

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is a complex organic compound often used in the synthesis of peptides and other biologically active molecules. This compound is notable for its role as a protecting group in organic synthesis, particularly in the formation of amide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to the amino group of the pyrrolidine ring through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the tert-Butyl Group: The tert-butyl group is added to the carboxyl group of the pyrrolidine ring using tert-butyl chloroformate and a base like sodium bicarbonate.

    Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Piperidine: Used for deprotection of the Fmoc group.

    Triethylamine: Commonly used as a base in various reactions.

    Acidic Conditions: Employed for hydrolysis of the tert-butyl ester.

Major Products Formed

    Free Amine: Formed after deprotection of the Fmoc group.

    Carboxylic Acid: Resulting from the hydrolysis of the tert-butyl ester.

Scientific Research Applications

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protecting group for amino acids during peptide chain assembly.

    Medicinal Chemistry: In the development of peptide-based drugs and other therapeutic agents.

    Bioconjugation: For attaching peptides to various biomolecules for research purposes.

    Material Science: In the synthesis of novel materials with specific functional properties.

Mechanism of Action

The primary mechanism of action for (S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate involves its role as a protecting group. The Fmoc group protects the amine functionality during synthetic steps, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate

Uniqueness

(S)-tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-1-carboxylate is unique due to its specific combination of the Fmoc protecting group and the tert-butyl ester, which provides dual protection for both the amine and carboxyl functionalities. This dual protection is particularly useful in complex synthetic sequences where selective deprotection is required.

Properties

IUPAC Name

tert-butyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-24(2,3)30-23(28)26-13-12-16(14-26)25-22(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,27)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCWZRXHMNBOCY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584647
Record name tert-Butyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307531-88-0
Record name tert-Butyl (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-N-Boc-3-N-Fmoc-aminopyrrolidine
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